molecular formula C15H14N2O2S2 B5759549 [4-(Benzenesulfonamido)-2,5-dimethylphenyl] thiocyanate

[4-(Benzenesulfonamido)-2,5-dimethylphenyl] thiocyanate

Cat. No.: B5759549
M. Wt: 318.4 g/mol
InChI Key: XRWYSTAHNOKCQS-UHFFFAOYSA-N
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Description

[4-(Benzenesulfonamido)-2,5-dimethylphenyl] thiocyanate is an organic compound that features a thiocyanate group attached to a benzenesulfonamido-substituted dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Benzenesulfonamido)-2,5-dimethylphenyl] thiocyanate typically involves the reaction of 4-(benzenesulfonamido)-2,5-dimethylphenylamine with thiocyanate reagents under controlled conditions. One common method involves the use of thiocyanogen (SCN)_2 in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(Benzenesulfonamido)-2,5-dimethylphenyl] thiocyanate can undergo various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.

    Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH_3) can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(Benzenesulfonamido)-2,5-dimethylphenyl] thiocyanate is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts.

Biology

In biological research, this compound may be used to study enzyme inhibition and protein interactions. Its structural features make it a candidate for probing biological pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be explored for its therapeutic properties, including antimicrobial and anticancer activities.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [4-(Benzenesulfonamido)-2,5-dimethylphenyl] thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzenesulfonamido moiety may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonamido group but differ in their substituents and overall structure.

    Thiocyanate derivatives: Compounds with the thiocyanate group but different aromatic or aliphatic backbones.

Uniqueness

[4-(Benzenesulfonamido)-2,5-dimethylphenyl] thiocyanate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the benzenesulfonamido and thiocyanate groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industry.

Properties

IUPAC Name

[4-(benzenesulfonamido)-2,5-dimethylphenyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-11-9-15(20-10-16)12(2)8-14(11)17-21(18,19)13-6-4-3-5-7-13/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWYSTAHNOKCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1SC#N)C)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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